(2R,6R)-6-Methyloxan-2-ol
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Overview
Description
(2R,6R)-6-Methyloxan-2-ol, also known as (2R,6R)-hydroxynorketamine, is a metabolite of ketamine. This compound has gained significant attention due to its potential therapeutic effects, particularly in the field of neuropsychiatry. Unlike ketamine, (2R,6R)-hydroxynorketamine does not exhibit dissociative or hallucinogenic properties, making it a promising candidate for further research and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-hydroxynorketamine typically involves the chiral resolution of racemic norketamine. One common method includes the use of L-pyroglutamic acid to achieve this resolution . The process involves the preparation of ®-norketamine, which is then further processed to obtain (2R,6R)-hydroxynorketamine.
Industrial Production Methods: Industrial production methods for (2R,6R)-hydroxynorketamine are still under development, but they generally follow similar principles to the laboratory synthesis. The focus is on optimizing yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: (2R,6R)-hydroxynorketamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving (2R,6R)-hydroxynorketamine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
(2R,6R)-hydroxynorketamine has a wide range of scientific research applications. In chemistry, it is used to study the effects of chiral resolution and the behavior of ketamine metabolites. In biology and medicine, it is being investigated for its potential antidepressant and neuroprotective effects . The compound has shown promise in treating conditions such as major depressive disorder and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of (2R,6R)-hydroxynorketamine involves several molecular targets and pathways. It is known to potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission, which plays a crucial role in its antidepressant effects . Additionally, it activates the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R,6R)-hydroxynorketamine include (2S,6S)-hydroxynorketamine and other ketamine metabolites such as (R,S)-ketamine .
Uniqueness: What sets (2R,6R)-hydroxynorketamine apart from these similar compounds is its lack of dissociative and hallucinogenic effects, making it a safer alternative for therapeutic use. Its unique ability to modulate specific neural pathways without the adverse effects associated with ketamine highlights its potential as a novel treatment for various neuropsychiatric conditions .
Properties
CAS No. |
69493-13-6 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2R,6R)-6-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5-3-2-4-6(7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
XCNWVNNDBZRDEA-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](O1)O |
Canonical SMILES |
CC1CCCC(O1)O |
Origin of Product |
United States |
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